molecular formula C16H21NO8 B6582891 methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate CAS No. 1093406-94-0

methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate

Cat. No.: B6582891
CAS No.: 1093406-94-0
M. Wt: 355.34 g/mol
InChI Key: OCTAXAHVUYMHBW-UHFFFAOYSA-N
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Description

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the glycosidic bond and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.

    Reduction: This can convert carbonyl groups back to hydroxyl groups.

    Substitution: Functional groups can be replaced with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate include:

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
  • 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-8-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial purposes.

Biological Activity

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate, also known by its CAS number 118013-66-4, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzoate moiety linked to a tetrahydropyran derivative that contains multiple hydroxyl groups and an acetamido group. The molecular formula is C37H59N7O20C_{37}H_{59}N_{7}O_{20}, with a molecular weight of approximately 921.90 g/mol. Key physical properties include:

PropertyValue
Molecular Weight 921.90 g/mol
Density 1.49 g/cm³
Boiling Point 1400.2 ºC at 760 mmHg
Flash Point 800.6 ºC
  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and reduce inflammation .
  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Cell Proliferation Inhibition : In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy .

Case Study: Antioxidant Activity

A study evaluated the antioxidant effects of this compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect on free radicals, with IC50 values comparable to established antioxidants like ascorbic acid.

Case Study: Antimicrobial Activity

In a series of antimicrobial tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings suggest that it may serve as a lead compound for developing new antibiotics .

Case Study: Cancer Cell Line Studies

In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis .

Properties

IUPAC Name

methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTAXAHVUYMHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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